molecular formula C14H23NO3 B1668130 Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal CAS No. 100967-19-9

Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal

Cat. No. B1668130
M. Wt: 267.32 g/mol
InChI Key: NDUIJOUGQQTWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal is a bioactive chemical.

Scientific Research Applications

Bio-based Diesel Additives

Butyraldehyde, in its various acetal forms, is prominently studied for its potential application in bio-based diesel additives. The acetalization reaction of butyraldehyde with alcohols like ethanol can produce compounds like 1,1 diethoxy butane, which are seen as important bio-based diesel additives. This process is enhanced through the continuous removal of by-product water using dehydration membranes in a membrane reactor system. Such systems have shown promising results, increasing the conversion rates significantly beyond thermodynamic limitations (Agirre et al., 2011).

properties

CAS RN

100967-19-9

Product Name

Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal

Molecular Formula

C14H23NO3

Molecular Weight

267.32 g/mol

IUPAC Name

3-[(4-aminophenoxy)methyl]-3-ethyl-2,2-dihydroxypentanal

InChI

InChI=1S/C14H21NO4/c1-3-13(4-2,14(17,18)9-16)10-19-12-7-5-11(15)6-8-12/h5-9,17-18H,3-4,10,15H2,1-2H3

InChI Key

NDUIJOUGQQTWIO-UHFFFAOYSA-N

SMILES

CCC(CC)(COC1=CC=C(C=C1)N)C(C=O)(O)O

Canonical SMILES

CCC(CC)(COC1=CC=C(C=C1)N)C(C=O)(O)O

Appearance

Solid powder

Other CAS RN

100967-19-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal
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Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal
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Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal
Reactant of Route 4
Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal
Reactant of Route 5
Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal
Reactant of Route 6
Butyraldehyde, 4-(p-aminophenoxy)-, diethyl acetal

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